3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Overview
Description
3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, commonly referred to as “TBNP”, is a synthetic organic compound that has been studied for its potential applications in various scientific fields. TBNP is a colorless, crystalline solid with a melting point of 101-102°C and a boiling point of 230-232°C. It is soluble in polar solvents such as ethanol and methanol, and is insoluble in non-polar solvents such as hexane. TBNP is a versatile compound that has been used in a variety of research areas, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Construction of Pentasubstituted 1,2,4-Triazoline Skeletons
This compound is used in the construction of pentasubstituted 1,2,4-triazoline skeletons . The formal [3 + 2] cycloaddition reaction of α-imino esters with azo compounds under Brønsted base catalysis results in the corresponding 1,2,4-triazolines in high yields . This reaction can be applied to a wide range of substrates and reactants, irrespective of their steric and electronic characteristics .
Hydrogen-Bonded Sheets Formation
“5-amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole” forms hydrogen-bonded sheets of alternating R-2(2)(20) and R(6)(6)(32) rings . This unique fingerprint is a result of the specific molecular structure of the compound .
Synthesis of 1H-Pyrazolo[3,4-]pyridine Derivatives
The compound is used in the synthesis of 1H-pyrazolo[3,4-]pyridine derivatives . Equimolar quantities of 5-amino-3-tert-butyl-1-phenyl 1H-pyrazole and α-dimethylamino-4-nitropropiophenone hydrochloride are used in this process .
properties
IUPAC Name |
5-tert-butyl-2-(4-nitrophenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-4-6-10(7-5-9)17(18)19/h4-8H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQSWOBETMRYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361679 | |
Record name | 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
CAS RN |
251658-55-6 | |
Record name | 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 251658-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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